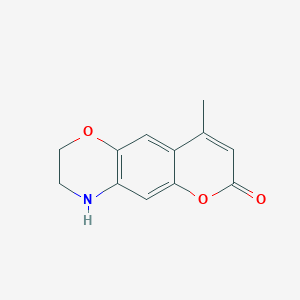

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is utilized as a reference standard in pharmaceutical testing and other research applications .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one can be compared with other similar compounds such as 9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one . These compounds share structural similarities but may differ in their specific chemical properties and applications.

Biologische Aktivität

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound.

- Molecular Formula : C₁₂H₁₁N₁O₃

- Molecular Weight : 217.23 g/mol

- CAS Number : 788071 .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

A study by Aksenova et al. highlighted the compound's cytotoxic effects against several cancer cell lines, including glioma and melanoma. The compound demonstrated significant activity at micromolar concentrations (around 10 µM) against resistant cancer cell lines .

The proposed mechanism involves the interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis in cancer cells. The structural features of the compound may facilitate its binding to specific receptors or enzymes involved in cell proliferation and survival .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the core structure.

- Functional Group Modifications : Introducing various functional groups that enhance biological activity or solubility.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Cytotoxicity Evaluation

Aksenova et al. conducted a comprehensive evaluation of cytotoxicity against multiple cancer cell lines. The results indicated a strong preferential toxicity towards tumor cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the chemical structure of similar compounds revealed insights into how specific substitutions affect biological activity. For example, altering substituents on the anthracene core can significantly change its cytotoxic properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₃ |

| Molecular Weight | 217.23 g/mol |

| CAS Number | 788071 |

| Antitumor Activity | Significant at ~10 µM |

| Preferred Cell Lines | Glioma, Melanoma |

Eigenschaften

IUPAC Name |

9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-12(14)16-10-6-9-11(5-8(7)10)15-3-2-13-9/h4-6,13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHFTXHOILCZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354969 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424817-15-2 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.